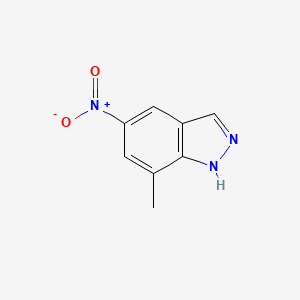

7-methyl-5-nitro-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-7(11(12)13)3-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJIHKJWRAFXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308706 | |

| Record name | 7-Methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75785-12-5 | |

| Record name | 7-Methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75785-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-5-NITRO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 7-methyl-5-nitro-1H-indazole

Abstract

This technical guide provides an in-depth analysis of 7-methyl-5-nitro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a key structural motif and synthetic intermediate, its chemical properties dictate its utility and application in the synthesis of complex bioactive molecules, including potent kinase inhibitors. This document offers a detailed exploration of its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The causality behind experimental protocols is explained, providing researchers and drug development professionals with actionable insights for its application.

Introduction to this compound

Overview and Significance

This compound is a substituted indazole that serves as a critical building block in organic synthesis. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The presence of a methyl group at the 7-position and a nitro group at the 5-position imparts unique electronic and steric properties that are instrumental for its role as a synthetic precursor.[3] Its primary significance lies in its application as an intermediate in the multi-step synthesis of targeted therapeutics, particularly in oncology.[4]

Chemical Structure and Isomerism

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. Like other N-unsubstituted indazoles, it can exist in tautomeric forms, with the proton residing on either nitrogen atom (1H or 2H). The 1H-indazole tautomer is generally considered to be more thermodynamically stable and is the predominant form.[1][5] This tautomerism is a critical consideration in reactions involving the nitrogen atoms, such as N-alkylation, as it can lead to mixtures of N1 and N2 substituted products.[6][7]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 75785-12-5 | [8] |

| Molecular Formula | C₈H₇N₃O₂ | [3][8] |

| Molecular Weight | 177.16 g/mol | [3][8] |

| IUPAC Name | This compound | [9] |

| Appearance | Typically a solid at room temperature | [3] |

| Solubility | Predicted to have moderate solubility in organic solvents like DMF, DMSO, and alcohols. | [3] |

| Predicted XlogP | 1.7 | [9] |

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be achieved through several strategic routes. For this compound, a common approach involves the cyclization of a suitably substituted aniline derivative.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves a diazotization and intramolecular cyclization of a substituted aniline. The target molecule can be disconnected at the N1-N2 bond, leading back to a diazonium salt derived from an ortho-toluidine derivative. This strategy, often a variation of the Jacobson indazole synthesis, is effective for constructing the bicyclic core.

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Diazotization-Cyclization

This protocol is based on established methods for indazole synthesis from ortho-substituted anilines.[10]

Objective: To synthesize this compound from 3-methyl-4-nitroaniline.

Materials:

-

3-methyl-4-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Diazotization (Causality: Formation of the Electrophilic Diazonium Ion):

-

Suspend 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath. The acidic medium is crucial for forming nitrous acid from sodium nitrite and protonating the aniline to make it soluble.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. This exothermic reaction generates the highly reactive diazonium salt intermediate in situ. Careful temperature control prevents decomposition of the unstable diazonium salt.

-

-

Reductive Cyclization (Causality: Intramolecular Ring Formation):

-

Following the complete addition of sodium nitrite, the reaction mixture is typically stirred in the cold for an additional 30-60 minutes to ensure complete diazotization.

-

The reaction is then gently warmed. The exact conditions for cyclization can vary; sometimes a mild reducing agent like sodium sulfite is added, or the reaction is simply heated to promote intramolecular cyclization onto the adjacent methyl group, followed by tautomerization to the aromatic indazole.

-

-

Work-up and Isolation:

-

Once the reaction is complete (monitored by TLC), the mixture is cooled and neutralized carefully with a saturated sodium bicarbonate solution to a pH of ~7-8. This quenches the acid and precipitates the organic product.

-

Extract the aqueous layer multiple times with ethyl acetate. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

-

-

Purification (Self-Validation):

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product should be validated by NMR and melting point analysis to confirm the successful synthesis of the target compound.

-

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. While specific experimental spectra are not widely published, the expected data can be accurately predicted based on the structure and data from analogous compounds.[11][12][13]

| Technique | Predicted Characteristic Signals |

| ¹H NMR | NH Proton: Broad singlet, δ > 12 ppm (in DMSO-d₆). Aromatic Protons: Two singlets or narrow doublets (H4, H6) in the aromatic region (δ 7.5-8.5 ppm). The nitro group at C5 will strongly deshield the adjacent protons. Methyl Protons: A singlet around δ 2.5 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the nitro group (C5) and the carbons of the pyrazole ring (C3, C7a) will be distinct. Methyl Carbon: A signal in the aliphatic region, typically δ < 20 ppm. |

| IR Spectroscopy | N-H Stretch: A broad absorption around 3200-3500 cm⁻¹. Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.[14] NO₂ Asymmetric Stretch: Strong absorption between 1550-1475 cm⁻¹.[15] NO₂ Symmetric Stretch: Strong absorption between 1360-1290 cm⁻¹.[15] C=C Ring Stretch: Absorptions in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 177. Fragmentation: Characteristic losses of NO₂ (m/z = 131), NO (m/z = 147), and potentially HCN from the pyrazole ring.[16][17] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily defined by the reactivity of its two key functional components: the nitro group and the indazole nitrogens.

Reactivity of the Nitro Group: Gateway to Amines

The electron-withdrawing nitro group is a versatile functional handle. Its most critical transformation in drug synthesis is its reduction to an amino group (NH₂). This is a pivotal step because the resulting 7-methyl-1H-indazol-5-amine is a nucleophilic building block that can be readily elaborated into more complex structures, such as amides or ureas, which are common in kinase inhibitors.

-

Rationale for Reduction: Standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) are highly efficient methods for this transformation.[10] The choice of reagent depends on the tolerance of other functional groups in the molecule.

Reactivity of the Indazole Core: The N-Alkylation Challenge

The NH proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion is a potent nucleophile that readily reacts with alkylating agents (e.g., alkyl halides, tosylates) to form N-alkylated indazoles.

-

The Regioselectivity Problem: A significant challenge is controlling the site of alkylation. The indazolide anion has nucleophilic character at both N1 and N2, leading to a mixture of regioisomers. The ratio of N1 to N2 products is influenced by several factors:

-

Steric Effects: Bulky substituents at the C7 position can sterically hinder attack at the N1 position, favoring N2 alkylation.[7][18][19]

-

Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the electron density at each nitrogen, affecting the reaction outcome.[18]

-

Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically alter the N1/N2 ratio.[18][20] For example, using NaH in THF often favors N1 alkylation for many indazoles, but substituents at C7 can override this preference.[7][19]

-

Caption: Key reaction pathways for this compound.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling to minimize risk.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[21][22]

-

Toxicity: Nitroaromatic compounds are generally considered toxic and potentially mutagenic or carcinogenic.[23][24] Avoid inhalation of dust and prevent skin and eye contact.[22]

-

Reactivity Hazards: While generally stable, nitroaromatic compounds can be energetic and may react violently with strong oxidizing or reducing agents, or under conditions of high heat and pressure.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. Keep the container tightly sealed.[21]

Conclusion

This compound is a compound of considerable strategic importance in modern synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an invaluable intermediate. A thorough understanding of its synthesis, the nuanced reactivity of its nitro group, and the factors governing the regioselectivity of its N-alkylation are paramount for its effective use. This guide provides the foundational knowledge required by researchers to confidently and safely leverage the chemical properties of this versatile building block in the pursuit of novel therapeutic agents.

References

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link][7][18][19]

-

Zhang, Y., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. Available at: [Link][6]

-

He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429. Available at: [Link][20]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

-

Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

-

PubChem. 7-Bromo-1-methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

-

Restek. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Restek. Available at: [Link][21]

-

NIOSH. (1994). Nitroaromatic Compounds. Wikisource. Available at: [Link][22]

-

Knovel. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Knovel. Available at: [Link]

-

Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link][24]

-

PubChem. 1H-Indazole, 1-methyl-7-nitro-. PubChem. Available at: [Link]

-

SpectraBase. 5-nitro-1H-indazole - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]

-

Wikipedia. 7-Nitroindazole. Wikipedia. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link][11]

-

PubChem. 1-Methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

-

Basheer, C. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - NIH. Available at: [Link][5]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

-

PubChemLite. This compound (C8H7N3O2). PubChemLite. Available at: [Link][9]

-

Wallace, J. L., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. NIH. Available at: [Link][12]

-

ResearchGate. (2016). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available at: [Link][4]

-

ResearchGate. (2018). Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link]

-

University of Calgary. IR: nitro groups. University of Calgary. Available at: [Link][15]

-

Michigan State University. Mass Spectrometry: Fragmentation. Michigan State University. Available at: [Link]

-

ChemBK. This compound. ChemBK. Available at: [Link]

-

The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

-

Google Patents. (2018). Method for preparing 1H-indazole derivative. Google Patents. Available at: [10]

-

Sharma, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. Available at: [Link][1]

-

Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Semantic Scholar. Available at: [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. ICT Prague. Available at: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link][2]

-

Millersville University. INFRARED SPECTROSCOPY (IR). Millersville University. Available at: [Link]

-

ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. PubMed. Available at: [Link][16]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link][14]

-

Rinehart, J., et al. (2019). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC - NIH. Available at: [Link]

-

ResearchGate. (2025). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link][17]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 75785-12-5: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 10. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research.ucc.ie [research.ucc.ie]

- 19. researchgate.net [researchgate.net]

- 20. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. agilent.com [agilent.com]

- 22. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

7-methyl-5-nitro-1H-indazole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 7-methyl-5-nitro-1H-indazole

This guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to build a complete structural understanding from the ground up, explaining the causality behind the analytical choices that lead to its definitive characterization.

Foundational Chemistry and Significance

This compound (CAS No: 75785-12-5) is a substituted indazole, a class of aromatic heterocyclic compounds.[1][2] The indazole core is a bicyclic structure featuring a benzene ring fused to a pyrazole ring.[3] This scaffold is a privileged structure in medicinal chemistry, known to mimic the purine base of ATP and thus interact with numerous biological targets, particularly kinases.[3][4]

The specific substitutions on this molecule—a methyl group at position 7 (C7) and a nitro group at position 5 (C5)—confer unique physicochemical properties that modulate its reactivity, solubility, and potential biological activity.[1] Understanding the precise three-dimensional arrangement of these atoms is paramount for predicting its interaction with biological targets and for guiding further synthetic modifications in drug discovery programs.

Synthesis: The Genesis of Molecular Structure

To analyze a molecule, one must first obtain it. The synthesis of substituted indazoles can be approached through several routes. A common and effective strategy involves the diazotization and intramolecular cyclization of an appropriately substituted aniline derivative. This approach provides excellent regiochemical control.

Conceptual Synthetic Workflow

The logical pathway to this compound begins with a substituted toluene. Nitration followed by reduction and subsequent diazotization and cyclization yields the target indazole.

Caption: Conceptual synthesis pathway for this compound.

Protocol: Synthesis of this compound

This protocol describes a plausible multi-step synthesis adapted from established methods for preparing substituted indazoles.[5]

-

Step 1: Protection of the Amine (Acetylation).

-

Dissolve 2,4-dimethylaniline in glacial acetic acid.

-

Slowly add acetic anhydride while cooling in an ice bath to manage the exothermic reaction.

-

Stir for 1-2 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the N-(2,4-dimethylphenyl)acetamide product. Filter, wash with water, and dry.

-

Causality: The acetyl group protects the amine from oxidation during the subsequent nitration step and acts as a moderately activating, ortho-para directing group.

-

-

Step 2: Regioselective Nitration.

-

Slowly add the dried acetamide from Step 1 to a cooled mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

Stir for several hours at low temperature. The nitro group is directed to the position ortho to the amine and meta to the C4-methyl group.

-

Carefully pour the mixture onto crushed ice to precipitate the N-(2,4-dimethyl-5-nitrophenyl)acetamide. Filter, wash, and dry.

-

Causality: The steric hindrance from the C2-methyl group and the directing effect of the acetylamino group favor nitration at the C5 position.

-

-

Step 3: Deprotection of the Amine (Hydrolysis).

-

Reflux the nitro-acetamide from Step 2 in an aqueous solution of hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 2,4-dimethyl-5-nitroaniline. Filter, wash, and dry.

-

-

Step 4: Diazotization and Intramolecular Cyclization.

-

Suspend the 2,4-dimethyl-5-nitroaniline from Step 3 in aqueous hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. This forms the diazonium salt.

-

The unstable diazonium salt undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the C2-methyl group, leading to the formation of the indazole ring.

-

Allow the reaction to stir and slowly warm to room temperature.

-

Filter the resulting solid, which is the crude this compound. Purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Causality: The acidic conditions facilitate the formation of the diazonium salt, a potent electrophile, which is necessary for the cyclization step.

-

Unveiling the Molecular Architecture: A Multi-modal Spectroscopic Approach

With a purified sample, we can begin the structural elucidation. A multi-technique approach is essential, as each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for the structural elucidation of a small molecule.

Mass Spectrometry (MS): Confirming Identity

The first step is to confirm the molecular weight and formula. Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this purpose.

-

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

-

Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight. High-resolution MS can confirm the elemental composition.

-

-

Expected Results: The molecular formula C₈H₇N₃O₂ corresponds to a monoisotopic mass of 177.05383 Da.[6] In positive mode ESI-MS, the primary ion observed would be [M+H]⁺ at an m/z of approximately 178.0611.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational frequencies of bonds, providing a "fingerprint" of the functional groups present.

-

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

-

Clean the crystal thoroughly after analysis.

-

-

Expected Absorptions:

-

N-O Stretching (Nitro Group): Aromatic nitro compounds exhibit two very strong, characteristic bands.[7][8] We expect an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9][10]

-

N-H Stretching: A broad band is expected in the 3200-2500 cm⁻¹ region, characteristic of the N-H bond in the pyrazole ring involved in hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl (CH₃) C-H stretches will be just below 3000 cm⁻¹.[11]

-

C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the connectivity of atoms in a molecule. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

-

Protocol: 1H and 13C NMR Acquisition

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a 1H NMR spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.

-

Acquire a 13C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

-

-

Expected ¹H NMR Spectrum (in DMSO-d₆): [12]

-

N-H Proton: A broad singlet, likely downfield (>10 ppm), corresponding to the proton on the pyrazole ring.

-

Aromatic Protons: Two signals in the aromatic region (7-9 ppm). One will be a singlet for the H4 proton, and the other a singlet for the H6 proton. Their exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

Methyl Protons: A singlet around 2.5 ppm, integrating to 3 protons, corresponding to the C7-methyl group.

-

-

Expected ¹³C NMR Spectrum:

-

Eight distinct carbon signals are expected.

-

Quaternary carbons (C3a, C5, C7, C7a) will have different intensities than protonated carbons.

-

The carbon bearing the nitro group (C5) will be shifted downfield.

-

The methyl carbon (C7-CH₃) will appear upfield (~15-25 ppm).

-

The Definitive Conformation: Single-Crystal X-ray Crystallography

While spectroscopy reveals connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure at atomic resolution.[13][14] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions in the solid state.

-

Causality for Crystallography: For drug development, knowing the precise 3D shape, planarity, and potential for hydrogen bonding is critical. This information is used to model how the molecule will fit into the binding pocket of a target protein.

-

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling.[15][16]

-

Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern (the positions and intensities of thousands of reflections).[15][16]

-

Structure Solution: The diffraction data is used to calculate an electron density map. This is often solved using direct methods for small molecules.[16]

-

Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates.

-

-

Expected Structural Features:

-

Planarity: The indazole ring system is expected to be essentially planar. The nitro group will likely be slightly twisted out of this plane.[17][18]

-

Bond Lengths: The bond lengths will confirm the aromatic character of the rings and the specific nature of the C-N, N-N, and N-O bonds.

-

Intermolecular Interactions: In the crystal lattice, molecules are likely to form dimers or chains through hydrogen bonds involving the pyrazole N-H group and the oxygen atoms of the nitro group from a neighboring molecule.

-

Integrated Structural Analysis & Physicochemical Profile

The combined data from these techniques provides a complete and validated picture of the this compound molecule.

| Property | Value / Expected Observation |

| Molecular Formula | C₈H₇N₃O₂[1][2] |

| Molecular Weight | 177.16 g/mol [1][2] |

| Appearance | Typically a solid at room temperature.[1] |

| ¹H NMR (DMSO-d₆) | Signals expected for N-H, two aromatic protons, and one methyl group.[12] |

| IR Absorptions (cm⁻¹) | Strong N-O stretches (~1530 & ~1350), Aromatic C-H (>3000), Aliphatic C-H (<3000), N-H (broad, ~3200-2500).[8][9] |

| Key Structural Feature | Planar bicyclic indazole core with methyl and nitro substituents. |

The electron-withdrawing nature of the C5-nitro group significantly influences the electron density of the aromatic system, affecting its chemical reactivity and the chemical shifts observed in NMR spectroscopy. Conversely, the C7-methyl group is weakly electron-donating. This electronic push-pull system is a key feature for its potential biological activity.

Implications for Drug Discovery

The detailed molecular structure of this compound is critical for its application in drug discovery.

-

Pharmacophore Scaffolding: The planar indazole ring serves as a rigid scaffold to position other functional groups in precise orientations for optimal target binding.[3]

-

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygens of the nitro group are hydrogen bond acceptors. These interactions are crucial for anchoring the molecule within a protein's active site.

-

Vector for Synthesis: The nitro group is not just a modulator of electronic properties but also a versatile chemical handle. It can be readily reduced to an amine, providing a point for further chemical elaboration to explore the structure-activity relationship (SAR) of derivative compounds.[4]

By thoroughly characterizing this core structure, scientists can make informed decisions in designing next-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

References

-

Creative BioMart. X-ray Crystallography. [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

-

SpectraBase. 1H NMR of 1H-indazole, 7-methyl-5-nitro-. [Link]

-

Chemistry LibreTexts. Infrared of nitro compounds. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

PubChemLite. This compound (C8H7N3O2). [Link]

-

University of Colorado Boulder. IR: nitro groups. [Link]

-

PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubChem. 7-Bromo-1-methyl-5-nitro-1H-indazole. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Potsdam. Table of Characteristic IR Absorptions. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

PubChem. 1H-Indazole, 1-methyl-7-nitro-. [Link]

-

PubMed Central. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

-

National Institutes of Health. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

-

PubChem. 1-Methyl-5-nitro-1H-indazole. [Link]

-

International Union of Crystallography. 1-Ethyl-5-nitro-1H-indazole. [Link]

-

ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. [Link]

- Google Patents.

-

PubChem. 7-Nitroindazole. [Link]

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

ResearchGate. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. [Link]

-

PubMed. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. [Link]

-

J-STAGE Data. Data of ESI mass spectrum of transferrin. [Link]

Sources

- 1. CAS 75785-12-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C8H7N3O2) [pubchemlite.lcsb.uni.lu]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. spectrabase.com [spectrabase.com]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. rigaku.com [rigaku.com]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to 7-methyl-5-nitro-1H-indazole (CAS: 75785-12-5)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Significance of 7-methyl-5-nitro-1H-indazole

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Indazole-containing compounds have demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents.[5] The therapeutic importance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market and are in clinical trials.[2]

This guide focuses on a specific, yet promising, derivative: this compound. The strategic placement of the methyl and nitro groups on the indazole core is not arbitrary; these substituents are anticipated to significantly influence the molecule's physicochemical properties, metabolic stability, and, most importantly, its biological activity. The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, particularly in antimicrobial and anticancer contexts, often through bioreductive activation.[6][7] The methyl group, on the other hand, can modulate lipophilicity, steric interactions with target proteins, and metabolic pathways.

This document provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical and analytical characterization, potential biological activities with supporting experimental protocols, and its putative mechanism of action.

Physicochemical and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 75785-12-5 | [Internal Database] |

| Molecular Formula | C₈H₇N₃O₂ | [Internal Database] |

| Molecular Weight | 177.16 g/mol | [Internal Database] |

| Appearance | Expected to be a solid at room temperature | [General knowledge of similar compounds] |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF | [General knowledge of similar compounds] |

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a synthesized compound.

¹H NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the nitro group and the heterocyclic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for nitroaromatic compounds.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Chromatography: Utilize the HPLC conditions described above.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Mass Analysis:

-

Full Scan: Acquire data over a mass range of m/z 50-500 to determine the molecular ion.

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis: Identify the [M+H]⁺ and/or [M-H]⁻ ions and characteristic fragment ions.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization and Cyclization

Disclaimer: This is a generalized protocol based on established methods for similar compounds and should be optimized for safety and yield.

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

The intramolecular cyclization to form the indazole ring may occur spontaneously upon warming the reaction mixture to room temperature or may require gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

-

Potential Biological Activities and In Vitro Evaluation

Based on the extensive research into the biological activities of the indazole scaffold and nitro-containing heterocycles, this compound is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Numerous indazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[8][9][10][11] The mechanism of action for many anticancer nitroaromatic compounds involves their metabolic activation under hypoxic conditions, which are prevalent in solid tumors, leading to the formation of cytotoxic reactive species.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14][15]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiparasitic Activity

Nitro-heterocyclic compounds are a well-established class of antimicrobial and antiparasitic agents.[16][17] Their mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate radical species that damage cellular macromolecules.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][18][19][20]

-

Compound Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a defined McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Putative Mechanism of Action

The biological activity of many nitro-containing heterocyclic drugs is contingent upon the bioreductive activation of the nitro group.[6][7] This process is particularly relevant in the hypoxic environments of solid tumors and in anaerobic or microaerophilic microorganisms.

Proposed Mechanism of Action

Caption: Proposed bioreductive activation of this compound.

This proposed mechanism suggests that this compound acts as a pro-drug. In target cells (e.g., cancer cells in a hypoxic environment or anaerobic bacteria), cellular nitroreductases catalyze the reduction of the nitro group. This multi-step reduction generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as nitro radical anions. These reactive species can then induce cellular damage through various mechanisms, such as causing DNA strand breaks, oxidizing cellular proteins and lipids, and disrupting cellular redox balance, ultimately leading to cell death.

Conclusion

This compound is a molecule of significant interest for drug discovery, building upon the well-established therapeutic potential of the indazole scaffold. Its synthesis is achievable through classical organic chemistry reactions, and its structure can be unequivocally confirmed using modern analytical techniques. The presence of the nitro group strongly suggests a potential for bioreductive activation, making it a prime candidate for evaluation as an anticancer agent, particularly against solid tumors, and as an antimicrobial or antiparasitic agent. The experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this promising compound, paving the way for further research and development.

References

- Ahmed, S. M., Gavin, J., Shen, C., Cierpicki, T., Stuckey, J. A., Hollis Showalter, H. D., & Nikolovska-Coleska, Z. (2014). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry, 57(10), 4111-4133.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., Alanazi, A. M., & El-Enany, M. A. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.

- Antimicrobial Susceptibility Testing Protocols. (2007). CRC Press.

- Babahan, I., & Yildirim, I. (2021). Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Journal of Heterocyclic Chemistry, 58(12), 2378-2384.

- Barry, A. L. (2007). An Overview of the Clinical and Laboratory Standards Institute (CLSI) and Its Impact on Antimicrobial Susceptibility Tests. In Antimicrobial Susceptibility Testing Protocols (pp. 1-6). CRC Press.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.

-

Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6296.

- Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. Á., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.

- Hassan, A. S., Mady, M. F., Awad, H. M., & Hafez, T. S. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6297.

- Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-nitro indazole: an inhibitor of nitric oxide synthase. British journal of pharmacology, 108(2), 296–297.

- Terholsen, H., Medema, L., Chernyshova, E., Prats Luján, A., Poelarends, G. J., & Schmidt, S. (2023).

-

Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

-

MDPI. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(1), 4-30.

- Kumar, N., devi, N., Tripathi, A., Wagh, J., Sandeep, D., & Kumar, K. (2025). Synthesis and evaluation of the anti-microbial activity of some Schiff bases of 1H-Indazole. World Journal of Biology Pharmacy and Health Sciences, 22(2), 08-16.

- Shaikh, M. S., Shaikh, P. H., Khan, F. A., & Teli, D. M. (2021). Different biological activities reported with Indazole derivatives.

- Oliveira, J. T. D., Tecchio, K. B., Lopes, M. S., Andrade, S. N., & Dos Santos, F. V. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 46(2), 485-495.

- Kaur, K., Cain, T. M., De, P., & Gebhard, L. G. (2018). Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. ACS infectious diseases, 4(12), 1735–1745.

- Gerona, R. R., Lin, T., Zakhari, J. S., Mcmunn, C., & Ruder, A. M. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Toxics, 13(10), 803.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 4(1), 1-7.

- Aouad, M. R., Al-Gorban, A. M., Soliman, A. M., & Bardaweel, S. K. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5262.

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]

- Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.

- Nepali, K., Sharma, S., Sharma, M., Bedi, P. M., & Dhar, K. L. (2014). Nitro group containing drugs. Journal of medicinal chemistry, 57(15), 6277–6319.

- Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(45), 26866–26892.

- Nemeikaitė-Čėnienė, A., Miliukienė, V., Šarlauskas, J., Maldutis, E., & Čėnas, N. (2005). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. Biologija, (1), 34-37.

- Mottier, P., Khong, S., Grémy, S., Richoz, J., & Delatour, T. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of agricultural and food chemistry, 54(8), 2806–2812.

- Hay, C. A., Opportuno, J. L., Miller, A. R., Brown, D. G., & Charman, S. A. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. International journal for parasitology. Drugs and drug resistance, 10, 60–67.

- Sun, H. W., Wang, F. C., & Ai, L. F. (2007). Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 857(2), 296–300.

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

- Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., Warad, K. D., Tayade, A. P., Pawar, R. P., & Domb, A. J. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European journal of medicinal chemistry, 90, 707-731.

- Yüksek, H., Gürsoy, A., & Demirayak, Ş. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittel-Forschung, 50(5), 453-458.

- Saha, R., & Roy, K. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(21), 6483.

- Glinyanaya, L. A., Tselinsky, I. V., & Pevzner, M. S. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 20, 636-644.

- Khan, M. S., & Akhter, M. (2025). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 30(10), 4253.

-

Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. gbv.de [gbv.de]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 16. Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. japsonline.com [japsonline.com]

- 19. apec.org [apec.org]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative of Physical Property Characterization

An In-depth Technical Guide to the Physical Properties of 7-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous characterization. Heterocyclic compounds, particularly those based on the indazole scaffold, are of significant interest due to their prevalence in medicinally active compounds. This compound, a substituted indazole, represents a class of molecules where a thorough understanding of physical properties is not merely academic, but a critical prerequisite for advancing its potential.

This guide serves as a comprehensive technical resource, moving beyond a simple data sheet to provide a foundational understanding of how the core physical properties of a novel compound like this compound are determined and why these properties are pivotal for its development. As a Senior Application Scientist, the focus here is on the causality behind experimental choices and the establishment of self-validating, robust protocols. The physical characteristics of a compound govern its purity, stability, solubility, and bioavailability—factors that are inextricably linked to its ultimate success as a therapeutic candidate.

Section 1: Molecular Identity and Spectroscopic Confirmation

Before any physical properties can be meaningfully assessed, the identity and purity of the compound must be unequivocally established.

Molecular Structure:

-

Chemical Name: this compound

-

CAS Number: 75785-12-5[2]

Spectroscopic Data: Structural confirmation is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms.

| Technique | Solvent | Observed Data/Expected Signals | Source |

| ¹H NMR | DMSO-d₆ | The proton NMR spectrum provides characteristic shifts for the aromatic protons and the methyl group, confirming the substitution pattern on the indazole ring. | [3] |

| ¹³C NMR | DMSO-d₆ | Expected signals would correspond to the eight unique carbon atoms in the molecule, including the methyl carbon and the carbons of the bicyclic aromatic system. | - |

| Mass Spec. | ESI | Expected m/z: 178.06 (M+H)⁺ | [4] |

| IR | ATR | Expected characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and strong asymmetric and symmetric stretching for the N-O bonds of the nitro group. | [5] |

Section 2: Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, characteristic range, whereas impurities typically cause a depression and broadening of this range.[6] This makes it an indispensable tool for the initial assessment of sample purity.

Causality in Experimental Choice:

The choice of a method like the capillary melting point technique using a digital apparatus (e.g., a Mel-Temp) is based on its precision, small sample requirement, and reproducibility.[7] The protocol involves a slow heating rate near the expected melting point (approx. 1-2°C per minute) to ensure the system remains in thermal equilibrium, providing an accurate reading. A preliminary rapid determination is often performed to identify an approximate range, saving time during the precise measurement.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 cm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Heating and Observation:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Observe the sample closely through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.[8]

-

The melting point is reported as the range T₁ - T₂.

-

-

Replication: Perform at least two additional measurements to ensure the result is reproducible.

Data Summary: Melting Point of this compound

| Trial | Start of Melting (T₁, °C) | End of Melting (T₂, °C) | Melting Range (°C) | Observations |

| 1 | To be determined | To be determined | To be determined | |

| 2 | To be determined | To be determined | To be determined | |

| 3 | To be determined | To be determined | To be determined | |

| Average |

Note: For comparison, the related compound 7-Bromo-1-methyl-5-nitro-1H-indazole has a reported melting point of 166-168°C.[10]

Workflow for Melting Point Determination

Caption: Workflow for determining melting point.

Section 3: Aqueous Solubility Profiling: A Predictor of Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability, making it a cornerstone of preformulation studies.[11] For ionizable molecules like indazoles, solubility is often pH-dependent. Therefore, profiling solubility across a physiologically relevant pH range (typically 1.2 to 6.8) is essential for predicting behavior in the gastrointestinal tract.[12]

Causality in Experimental Choice:

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12] This method ensures that the solution reaches a true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.[13] The subsequent quantification of the dissolved compound requires a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), chosen based on the compound's properties (e.g., presence of a chromophore for UV-Vis).[14]

Experimental Protocol: pH-Dependent Solubility Determination

-

Buffer Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed vials. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[14]

-

Phase Separation: Centrifuge or filter the samples (using a syringe filter that does not bind the compound) to separate the undissolved solid from the saturated supernatant.

-

Quantification:

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectroscopy at the compound's λₘₐₓ).[13][14]

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

-

pH Verification: Measure the final pH of each saturated solution to confirm it has not changed significantly during the experiment.[12]

Data Summary: pH-Solubility Profile of this compound

| Buffer pH (Initial) | Final pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 1.2 | To be determined | 25 | To be determined | To be determined |

| 4.5 | To be determined | 25 | To be determined | To be determined |

| 6.8 | To be determined | 25 | To be determined | To be determined |

| 7.4 | To be determined | 25 | To be determined | To be determined |

Workflow for pH-Solubility Profiling

Caption: Shake-flask workflow for solubility.

Section 4: Single-Crystal X-ray Diffraction: Definitive Structural Elucidation

While spectroscopic methods confirm connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16] This technique is the most reliable method for determining the absolute structure of a molecule and is invaluable for understanding its solid-state properties and potential for polymorphism.[17][18]

Causality in Experimental Choice:

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[19] The choice of crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires screening various solvents. The goal is to grow a crystal of sufficient size (ideally >20 µm) and quality to diffract X-rays effectively.[15] The resulting diffraction pattern is then used to compute an electron density map, from which the atomic structure is solved and refined.[16]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: Grow single crystals of this compound by dissolving the compound in a suitable solvent or solvent mixture and allowing for slow evaporation, cooling, or vapor diffusion.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal in a single-crystal X-ray diffractometer.[15]

-

A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.

-

The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[15]

-

The resulting diffraction pattern is recorded by a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods to generate an initial model of the atomic positions.

-

This model is then "refined" to best fit the experimental data, yielding the final, precise atomic coordinates and molecular geometry.

-

Data Summary: Crystallographic Parameters

The following table shows typical parameters that would be determined from a successful crystallographic experiment, using data from a related indazole structure as an illustrative example.[20]

| Parameter | Value |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

Workflow for X-ray Crystallography

Caption: Workflow for structural elucidation.

Conclusion

The physical properties of this compound are not static data points but are defining characteristics that dictate its potential utility in a drug development context. A sharp melting point indicates high purity, a well-defined solubility profile informs formulation strategies, and a resolved crystal structure provides the ultimate confirmation of its molecular identity and solid-state behavior. The experimental protocols and workflows detailed in this guide provide a robust framework for obtaining this critical data, empowering researchers to make informed decisions as they navigate the complex path of pharmaceutical development.

References

-

School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

SOP Library. SOP for pH-Solubility Profiling of Drug Candidates. Available at: [Link]

-

Studylib. Melting Point Determination Lab Protocol. Available at: [Link]

-

PubChem. 7-Bromo-1-methyl-5-nitro-1H-indazole. Available at: [Link]

-

Slideshare. Solubility & Method for determination of solubility. Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

Clarion University. Determination of Melting Point. Available at: [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

-

SlidePlayer. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. Available at: [Link]

-

Simon Fraser University. Experiment 1: Melting-point Determinations. Available at: [Link]

-

PubChem. 1H-Indazole, 1-methyl-7-nitro-. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

-

PubChem. 7-Nitroindazole. Available at: [Link]

-

Industrial Chemicals. 7-Nitro-1H-indazole. Available at: [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. Available at: [Link]

-

National Center for Biotechnology Information. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Available at: [Link]

-

SpectraBase. 1H-indazole, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. Available at: [Link]

-

PubChem. 1-Methyl-5-nitro-1H-indazole. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

-

PubChem. 5-Nitroindazole. Available at: [Link]

-

International Union of Crystallography. 1-Ethyl-5-nitro-1H-indazole. Available at: [Link]

-

Wikipedia. 7-Nitroindazole. Available at: [Link]

Sources

- 1. This compound [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. athabascau.ca [athabascau.ca]

- 7. studylib.net [studylib.net]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. 7-Bromo-1-methyl-5-nitro-1H-indazole CAS#: [amp.chemicalbook.com]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. fda.gov [fda.gov]

- 13. pharmatutor.org [pharmatutor.org]